molecular formula C13H17NO3 B5868966 N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide

N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5868966
M. Wt: 235.28 g/mol
InChI Key: UKGNPYVYBSLOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide, also known as UMB 68, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. UMB 68 is a benzodioxole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 acts as a positive allosteric modulator of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein trafficking. The sigma-1 receptor is also involved in the regulation of various neurotransmitters, including dopamine, serotonin, and glutamate. N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 binding to the sigma-1 receptor results in the modulation of these processes, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, the inhibition of tumor growth, and the reduction of blood pressure. N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 also has some limitations, including its relatively short half-life and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68, including the development of more potent and selective sigma-1 receptor modulators, the investigation of N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 as a potential treatment for neurodegenerative diseases, and the exploration of N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 as a potential treatment for cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 and to investigate its potential side effects and toxicity.

Synthesis Methods

N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 can be synthesized using various methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid with 1,1-dimethylpropylamine. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions. The resulting product is then purified using chromatography techniques to obtain pure N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68.

Scientific Research Applications

N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and cardiovascular disease research. In neuroscience, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In cancer research, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied for its potential as an anti-cancer agent and for its ability to inhibit tumor growth. In cardiovascular disease research, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied for its potential as a vasodilator and for its ability to reduce blood pressure.

properties

IUPAC Name

N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-13(2,3)14-12(15)9-5-6-10-11(7-9)17-8-16-10/h5-7H,4,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGNPYVYBSLOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.